

Aqueous solution behavior of 1,1-Ethanediol

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Compound of Interest

Compound Name: 1,1-Ethanediol

Cat. No.: B1196304

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Abstract

1,1-Ethanediol, the hydrate of acetaldehyde, is a crucial intermediate in various chemical and biological processes. Its formation in aqueous solution is a reversible process governed by a dynamic equilibrium. Understanding the thermodynamics and kinetics of this hydration is paramount for professionals in drug development and related scientific fields where acetaldehyde may be a metabolite or a reactive species. This technical guide provides a comprehensive overview of the aqueous solution behavior of **1,1-ethanediol**, including its equilibrium with acetaldehyde, thermodynamic parameters, kinetic stability, and the influence of catalysts. Detailed experimental protocols for the characterization of this equilibrium are also presented, along with spectroscopic data for the identification and quantification of the species involved.

Introduction

The hydration of carbonyl compounds to form geminal diols is a fundamental reaction in organic chemistry. While for many simple ketones and aldehydes the equilibrium lies far to the side of the carbonyl compound, for acetaldehyde, the hydrated form, **1,1-ethanediol**, is significantly populated in aqueous solution. This equilibrium is sensitive to temperature and the presence of catalysts. A thorough understanding of this behavior is critical for predicting the fate and reactivity of acetaldehyde in aqueous environments, such as in biological systems or in the formulation of pharmaceuticals.

Acetaldehyde-1,1-Ethanediol Equilibrium

In aqueous solution, acetaldehyde exists in a reversible equilibrium with its hydrate, **1,1-ethanediol**.

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The position of this equilibrium is described by the dimensionless equilibrium constant, K_h , defined as:

$$K_h = [\text{1,1-Ethanediol}] / [\text{Acetaldehyde}]$$

The equilibrium is established rapidly, and its position is dependent on temperature. In dilute aqueous solutions at room temperature, a significant portion of acetaldehyde is present as **1,1-ethanediol**[1]. Specifically, at 20°C, approximately 58% of acetaldehyde exists in its hydrated form[1].

Thermodynamic Parameters

The formation of **1,1-ethanediol** from acetaldehyde is an exothermic process. The thermodynamic parameters for this equilibrium have been determined using various techniques, including calorimetry and spectrophotometry[2][3]. A combination of these methods provides accurate values for the enthalpy (ΔH°), entropy (ΔS°), and heat capacity (ΔC_p°) changes associated with the hydration reaction[2].

Table 1: Thermodynamic Parameters for the Hydration of Acetaldehyde at 25°C[2]

Parameter	Value	Units
ΔH°	-5.10 ± 0.05	kcal/mol
ΔS°	-18.7 ± 0.5	cal/mol·K
ΔG°	~ 0	kcal/mol
ΔC_p°	-10 ± 5	cal/mol·K

The negative enthalpy change indicates that the hydration is favored at lower temperatures. The negative entropy change is expected as two molecules (acetaldehyde and water) combine to form a single molecule (**1,1-ethanediol**), leading to a more ordered system.

Table 2: Equilibrium Constant (K_h) for Acetaldehyde Hydration at Various Temperatures[1][2][4]

Temperature (°C)	K_h
0	3.5
20	1.4
25	1.06 - 1.28
34.5	0.8
54	0.5

Kinetics of Hydration and Dehydration

The interconversion between acetaldehyde and **1,1-ethanediol** is subject to catalysis by both acids and bases. The rate of both the forward (hydration) and reverse (dehydration) reactions can be significantly influenced by the pH of the solution.

Uncatalyzed Reaction

The spontaneous, or water-catalyzed, hydration and dehydration reactions are relatively slow. The first-order rate constant for the uncatalyzed hydration has been estimated[2].

Acid Catalysis

The hydration of acetaldehyde is subject to general acid catalysis. The rate of hydration increases with increasing hydronium ion concentration[2].

Base Catalysis

Similarly, the dehydration of **1,1-ethanediol** is catalyzed by bases. The rate of dehydration increases with increasing hydroxide ion concentration.

Table 3: Selected Rate Constants for the Hydration and Dehydration of Acetaldehyde[5][6]

Reaction	Catalyst	Rate Constant (k)	Units
Hydration	H ⁺	460	L·mol ⁻¹ ·s ⁻¹
Dehydration	H ⁺	650	L·mol ⁻¹ ·s ⁻¹
Dehydration	OH ⁻	2.8 x 10 ⁻³	M ⁻¹ ·s ⁻¹

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the acetaldehyde-**1,1-ethanediol** equilibrium in aqueous solution, as distinct signals for both species can be observed and quantified.

Table 4: ¹H and ¹³C NMR Chemical Shifts (δ) for Acetaldehyde and **1,1-Ethanediol** in D₂O[7]

Compound	Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Acetaldehyde	-CHO	9.7 - 9.8 (q)	~200
-CH ₃	2.2 - 2.3 (d)	~30	
1,1-Ethanediol	-CH(OH) ₂	5.0 - 5.2 (q)	~88
-CH ₃	1.3 - 1.4 (d)	~21	

Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH. Coupling constants (J) for the CH-CH₃ interaction are typically around 2.9 Hz for acetaldehyde

and 5.4 Hz for **1,1-ethanediol**.

UV-Vis spectrophotometry can also be employed to study the kinetics of the hydration reaction by monitoring the change in absorbance of the $n \rightarrow \pi^*$ transition of the acetaldehyde carbonyl group, which is absent in **1,1-ethanediol**[\[2\]](#).

Experimental Protocols

Quantitative Analysis by ^1H NMR Spectroscopy

This protocol outlines the determination of the equilibrium constant (K_h) for acetaldehyde hydration.

Materials:

- Acetaldehyde
- Deuterium oxide (D_2O)
- NMR tubes
- NMR spectrometer

Procedure:

- Prepare a stock solution of acetaldehyde in D_2O of a known concentration (e.g., 1 M).
- Transfer a precise volume of the stock solution into an NMR tube.
- Acquire a quantitative ^1H NMR spectrum of the sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T_1) to allow for complete magnetization recovery for accurate integration.
- Integrate the signals corresponding to the aldehydic proton of acetaldehyde (quartet, ~ 9.7 ppm) and the methine proton of **1,1-ethanediol** (quartet, ~ 5.1 ppm).
- Calculate the relative concentrations of acetaldehyde and **1,1-ethanediol** from the integral values.

- Calculate the equilibrium constant, $K_h = [\text{1,1-Ethanediol}] / [\text{Acetaldehyde}]$.

Kinetic Analysis by UV-Vis Spectrophotometry

This protocol describes the measurement of the rate of hydration of acetaldehyde.

Materials:

- Acetaldehyde
- Deionized water
- Buffer solutions (for pH control)
- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- Quartz cuvettes

Procedure:

- Set the spectrophotometer to monitor the absorbance at the λ_{max} of the $n \rightarrow \pi^*$ transition of acetaldehyde (around 277 nm).
- Equilibrate a buffered aqueous solution in a quartz cuvette to the desired temperature in the spectrophotometer.
- Inject a small, known amount of acetaldehyde into the cuvette and start data acquisition immediately.
- Record the absorbance as a function of time until no further change is observed (i.e., equilibrium is reached).
- The decrease in absorbance corresponds to the consumption of acetaldehyde. The data can be fitted to a first-order kinetic model to determine the observed rate constant (k_{obs}).
- By performing the experiment at different pH values, the contributions of uncatalyzed, acid-catalyzed, and base-catalyzed pathways can be determined.

Enthalpy of Hydration by Isothermal Titration Calorimetry (ITC)

This protocol details the determination of the enthalpy of hydration (ΔH°).

Materials:

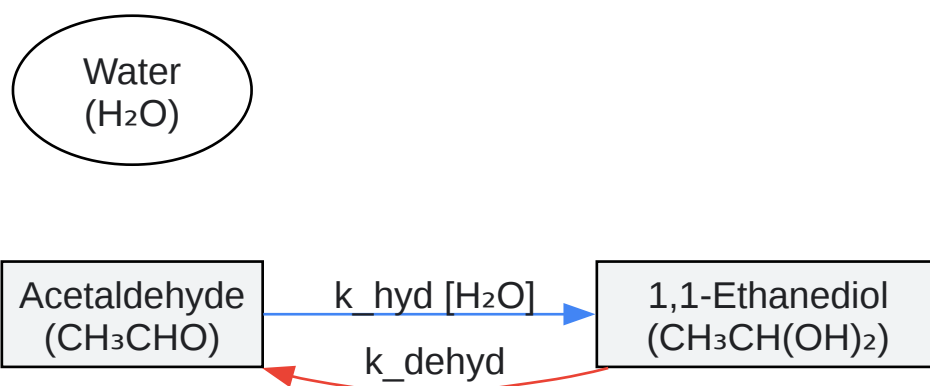
- Acetaldehyde
- Deionized water
- Isothermal titration calorimeter

Procedure:

- Degas the deionized water and the acetaldehyde solution to be used.
- Fill the sample cell of the calorimeter with deionized water.
- Fill the injection syringe with a concentrated solution of acetaldehyde of known concentration.
- Set the experimental temperature and allow the system to equilibrate.
- Perform a series of injections of the acetaldehyde solution into the water-filled cell, recording the heat change after each injection.
- The integrated heat data can be fitted to a suitable binding model to determine the enthalpy of hydration (ΔH°).

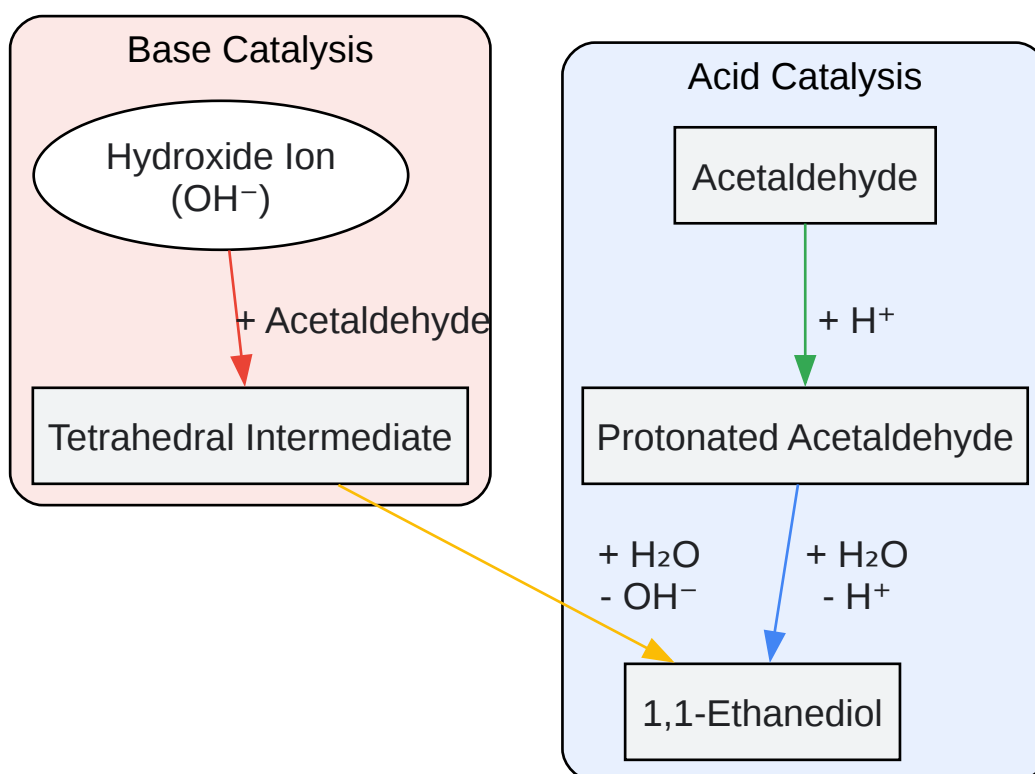
Visualizations

Signaling Pathways and Experimental Workflows



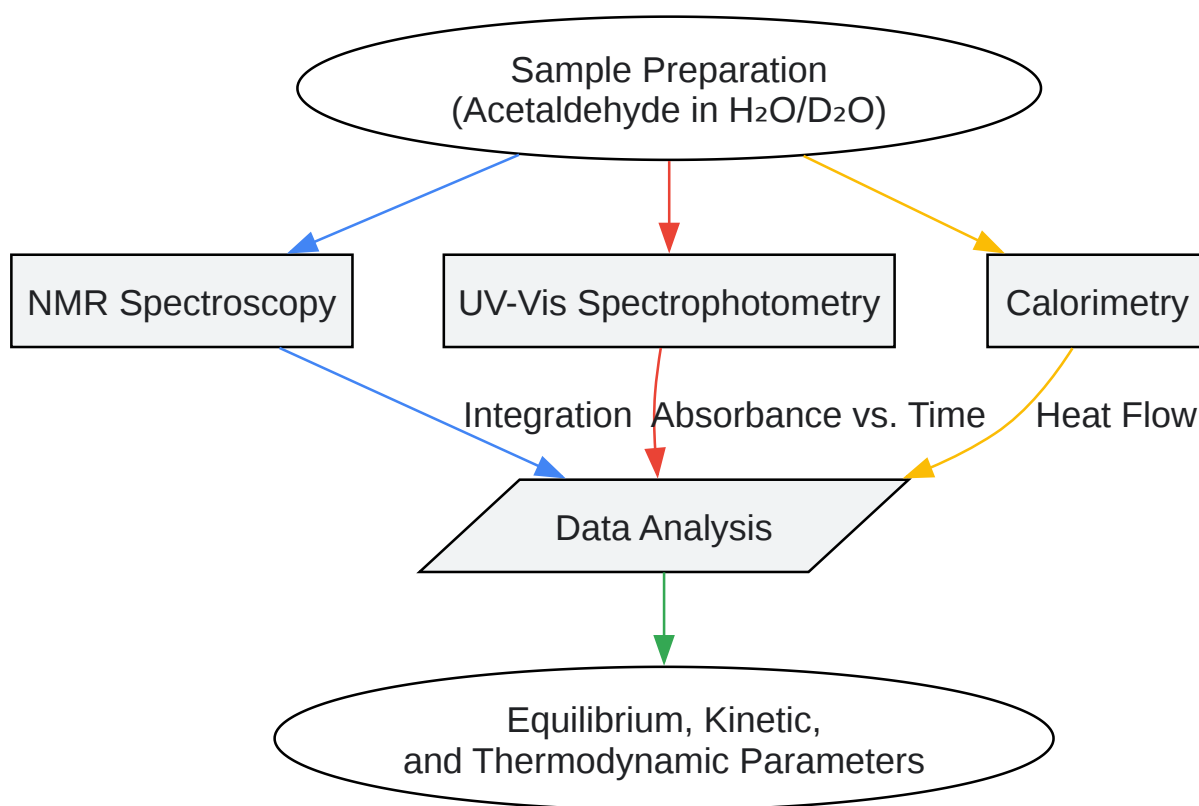
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Caption: Reversible equilibrium between acetaldehyde and **1,1-ethanediol** in water.



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Caption: Simplified mechanisms for acid and base-catalyzed hydration of acetaldehyde.



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Caption: General experimental workflow for studying acetaldehyde hydration.

Conclusion

The aqueous solution behavior of **1,1-ethanediol** is characterized by a dynamic equilibrium with acetaldehyde that is sensitive to environmental conditions. A comprehensive understanding of the thermodynamics and kinetics of this hydration is essential for researchers and professionals in fields where acetaldehyde is a relevant species. The data and experimental protocols provided in this guide offer a robust framework for the investigation and characterization of the acetaldehyde-**1,1-ethanediol** system. This knowledge is fundamental for predicting the stability, reactivity, and biological impact of acetaldehyde in aqueous media.

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